(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one
Description
The compound "(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one" is a heterocyclic organic molecule featuring a fused benzoxazine-triazine core with a bromine substituent at position 9 and a methyl group at position 1.
Properties
IUPAC Name |
(1S)-9-bromo-1-methyl-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-6-11(16)14-13-10-5-17-9-3-2-7(12)4-8(9)15(6)10/h2-4,6H,5H2,1H3,(H,14,16)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNCSOJCVVCLB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NN=C2N1C3=C(C=CC(=C3)Br)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NN=C2N1C3=C(C=CC(=C3)Br)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₂H₁₀BrN₅O
- Molecular Weight : 305.15 g/mol
- CAS Number : 1613722-23-8
The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Its triazine and oxazine moieties are known to influence its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, Mannich bases derived from triazines have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerase and the induction of apoptosis in cancer cells .
Case Study:
A study reported that derivatives of triazine compounds demonstrated IC50 values lower than 2 μg/mL against several cancer cell lines, indicating strong anticancer potential .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes such as BACE1 (Beta-Site APP Cleaving Enzyme 1), which is implicated in Alzheimer's disease. However, studies have shown limited activity in inhibiting BACE1 at concentrations of 10 µM .
| Compound | Log k Value | tPSA (Ų) | Reduction of BACE1 Activity (%) |
|---|---|---|---|
| (S)-9-Bromo Compound | TBD | TBD | TBD |
| Other Triazine Derivatives | -0.3213 to 0.4387 | 141.53 to 194.54 | 0% to 9.6% |
Pharmacokinetics
The lipophilicity and polar surface area (PSA) are critical for understanding the bioavailability of this compound. Compounds with higher lipophilicity tend to have better membrane permeability but may also face challenges in solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs, such as compounds with modifications to the bromine substituent, methyl group, or core heterocycle. However, none of the provided evidence references this compound or its analogs. Below is an analysis of the available evidence and its limitations:
Relevance of
discusses the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots . While the study employs NMR and UV spectroscopy for structural elucidation (methods applicable to the target compound), the compounds analyzed are flavonoid glycosides and triterpenoids, which are structurally unrelated to the benzoxazine-triazine framework. No comparative data (e.g., solubility, bioactivity) can be inferred.
Relevance of and
and detail revisions to the Toxics Release Inventory (TRI) for zinc, lead, and manganese compounds at a federal facility .
Critical Limitations of the Provided Evidence
The evidence lacks:
Structural analogs: No benzoxazine-triazine derivatives are mentioned.
Pharmacological data: No bioactivity or toxicity studies for the target compound.
Synthetic routes: No details on preparation or stability.
Recommended Sources for Future Research
To address this gap, consult:
- Chemical databases : SciFinder, Reaxys (for synthetic pathways and analogs).
- Medicinal chemistry journals : Journal of Medicinal Chemistry (for bioactivity comparisons).
- Spectroscopic repositories : NMR and crystallography data from peer-reviewed studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
